molecular formula C13H11N3O2 B167738 Benzenecarboximidamide, N-(4-nitrophenyl)- CAS No. 1986-61-4

Benzenecarboximidamide, N-(4-nitrophenyl)-

Cat. No. B167738
CAS RN: 1986-61-4
M. Wt: 241.24 g/mol
InChI Key: KKHKAKFFKIQWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarboximidamide, N-(4-nitrophenyl)-, commonly known as 4-Nitrophenyl 2-amino benzoate (NPAB), is a chemical compound with the molecular formula C13H10N4O3. NPAB is a widely used reagent in biochemical research, particularly in the field of proteomics. The compound is used to label and detect proteins, peptides, and amino acids, and has been proven to be a valuable tool for studying protein-protein interactions and enzyme kinetics.

Mechanism Of Action

Benzenecarboximidamide, N-(4-nitrophenyl)- functions as a labeling reagent by reacting with the amino groups of proteins, peptides, and amino acids. The reaction results in the formation of a stable covalent bond between the Benzenecarboximidamide, N-(4-nitrophenyl)- molecule and the target molecule. This covalent bond allows for the detection and analysis of the labeled molecule.

Biochemical And Physiological Effects

Benzenecarboximidamide, N-(4-nitrophenyl)- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Benzenecarboximidamide, N-(4-nitrophenyl)- in lab experiments is its high specificity for labeling amino groups. This specificity allows for the detection and analysis of specific proteins, peptides, and amino acids. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- is relatively easy to use and is compatible with a wide range of experimental conditions.
One limitation of using Benzenecarboximidamide, N-(4-nitrophenyl)- is its potential for interfering with the function of the labeled molecule. The covalent bond formed between Benzenecarboximidamide, N-(4-nitrophenyl)- and the target molecule may alter the structure or function of the molecule, leading to inaccurate results. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- may not be suitable for labeling certain types of molecules, such as those with reactive or unstable amino groups.

Future Directions

There are many potential future directions for the use of Benzenecarboximidamide, N-(4-nitrophenyl)- in scientific research. One area of interest is the development of new labeling strategies and techniques that can improve the specificity and accuracy of Benzenecarboximidamide, N-(4-nitrophenyl)- labeling. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- may be used in the development of new biosensors and diagnostic assays for the detection of diseases. Finally, Benzenecarboximidamide, N-(4-nitrophenyl)- may be used in the study of protein-protein interactions and enzyme kinetics in complex biological systems.

Synthesis Methods

Benzenecarboximidamide, N-(4-nitrophenyl)- can be synthesized through the reaction of 4-nitroaniline with 2-amino benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of an amide bond between the two reactants, leading to the formation of Benzenecarboximidamide, N-(4-nitrophenyl)-.

Scientific Research Applications

Benzenecarboximidamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins, peptides, and amino acids, allowing for their detection and analysis. Benzenecarboximidamide, N-(4-nitrophenyl)- has been used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- has been used in the development of biosensors and diagnostic assays for the detection of various diseases.

properties

CAS RN

1986-61-4

Product Name

Benzenecarboximidamide, N-(4-nitrophenyl)-

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N'-(4-nitrophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H11N3O2/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(17)18/h1-9H,(H2,14,15)

InChI Key

KKHKAKFFKIQWLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N

Other CAS RN

1986-61-4

synonyms

BENZENECARBOXIMIDAMIDE,N-(4-NITROPHENYL)-

Origin of Product

United States

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